molecular formula C9H18ClNO B2924018 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride CAS No. 2306273-13-0

7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride

Cat. No.: B2924018
CAS No.: 2306273-13-0
M. Wt: 191.7
InChI Key: YUBVJKFIFWQKSB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride involves several steps. One common method starts with N-Boc-4-piperidone as the raw material. A Wittig reaction is carried out to prepare N-Boc-4-methylenepiperidine. This intermediate undergoes [2+2] cyclization catalyzed by zinc/copper and trichloroacetyl chloride to form N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is then reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature. Finally, 2 mol/L hydrochloric acid in ethyl acetate is used to remove the Boc protecting group, yielding the target product, this compound, with a purity of 98% . This method is advantageous due to its use of economical and readily available reagents, simple operation, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and trichloroacetyl chloride for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the azaspiro ketone intermediate with sodium borohydride yields N-Boc-7-azaspiro-ol .

Scientific Research Applications

7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride is used in a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various compounds. In biology and medicine, it is used in the study of diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitors, which are promising blood lipid-lowering agents . The compound’s unique structure makes it valuable for research in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride involves its interaction with molecular targets such as DGAT-1. DGAT-1 is an enzyme involved in the synthesis of triglycerides, and inhibitors of this enzyme can effectively reduce triglyceride levels in the blood . The compound’s structure allows it to bind to the active site of DGAT-1, inhibiting its activity and thereby reducing triglyceride synthesis.

Comparison with Similar Compounds

7-Azaspiro[3.5]nonan-2-ylmethanol;hydrochloride can be compared with other similar compounds, such as 7-azaspiro[3.5]nonan-2-ol hydrochloride and 2-oxa-7-azaspiro[3.5]nonane hemioxalate . These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The unique structure of this compound, particularly its methanol and hydrochloride groups, distinguishes it from these similar compounds and contributes to its specific research applications.

Properties

IUPAC Name

7-azaspiro[3.5]nonan-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-7-8-5-9(6-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBVJKFIFWQKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306273-13-0
Record name {7-azaspiro[3.5]nonan-2-yl}methanol hydrochloride
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